molecular formula C12H11BrN2O B13873399 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine

4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine

Cat. No.: B13873399
M. Wt: 279.13 g/mol
InChI Key: JPWZBKFCJWLRPI-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine is a specialized bromopyridine derivative designed for research and development applications. Its molecular structure, which incorporates a bromine atom and a pyridinyl-ethoxy side chain, makes it a valuable synthetic intermediate in organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction . This reaction is a cornerstone in modern medicinal chemistry for constructing biaryl systems, which are privileged scaffolds in numerous bioactive molecules . As such, this compound holds significant potential for the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials. Bromopyridines are extensively utilized in constructing heterocyclic scaffolds commonly found in FDA-approved drugs, including those with antineoplastic activity . The presence of the pyridine ring enhances the compound's ability to engage in intermolecular interactions, such as hydrogen bonding and metal coordination, which can be crucial for binding to biological targets like enzymes and receptors . Researchers can leverage this compound to develop targeted therapies, given the prominence of heterocycles in drugs that interact with specific genes, enzymes, and receptors in diseases like cancer . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental objectives. All information presented is based on structural analogs and general chemical principles and should be confirmed through laboratory analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-bromo-2-(1-pyridin-2-ylethoxy)pyridine

InChI

InChI=1S/C12H11BrN2O/c1-9(11-4-2-3-6-14-11)16-12-8-10(13)5-7-15-12/h2-9H,1H3

InChI Key

JPWZBKFCJWLRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)OC2=NC=CC(=C2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Bromo 2 1 Pyridin 2 Ylethoxy Pyridine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine, the key disconnections are at the ether linkage and the bonds forming the pyridine (B92270) ring.

The most logical disconnection is at the C-O-C ether bond. amazonaws.com This breaks the molecule into two key fragments: a 4-bromo-2-hydroxypyridine precursor and a 1-(pyridin-2-yl)ethanol derivative. This approach is advantageous as it allows for the separate synthesis and subsequent coupling of the two heterocyclic components. The formation of the ether can be achieved through a Williamson ether synthesis, a reliable method involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, the sodium salt of 4-bromo-2-hydroxypyridine would be reacted with a derivative of 1-(pyridin-2-yl)ethanol where the hydroxyl group has been converted to a good leaving group, such as a tosylate or a halide.

Disconnection Reactants Reaction Type
C-O Ether Bond4-bromo-2-hydroxypyridine + 1-(pyridin-2-yl)ethanol derivativeWilliamson Ether Synthesis
Pyridine Ring C-N/C-C BondsAcyclic carbonyl compounds, ammonia/amineCyclocondensation

Pyridine Nucleus Construction Techniques

The construction of the pyridine ring is a fundamental aspect of synthesizing substituted pyridines like the target molecule. Both classical and modern methods offer pathways to a variety of substituted pyridine cores.

Classical Pyridine Synthesis Approaches

Several named reactions have been cornerstones of pyridine synthesis for over a century. These methods typically involve the condensation of carbonyl compounds with an ammonia source.

Hantzsch Pyridine Synthesis : This method involves a one-pot condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the pyridine. nih.gov While versatile, it can be limited by the requirement for multiple electron-withdrawing groups. nih.gov

Kröhnke Pyridine Synthesis : This synthesis utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form 2,4,6-trisubstituted pyridines.

Chichibabin Pyridine Synthesis : This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at high temperatures and pressures.

Modern Ring-Forming Reactions for Substituted Pyridines

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing substituted pyridine rings. These often involve transition-metal catalysis and offer greater control over substitution patterns.

[4+2] Cycloadditions : Diels-Alder type reactions have become a key strategy for pyridine synthesis. nih.gov The nitrogen atom can be incorporated into either the diene or the dienophile, allowing for a range of substitution patterns. nih.gov For instance, 2-azadienes can react with various dienophiles to form the pyridine ring. nih.gov

Transition-Metal Catalyzed Cyclizations : Palladium and other transition metals can catalyze the cyclization of acyclic precursors to form pyridines. These methods often proceed under milder conditions and can tolerate a wider range of functional groups.

Ring-Closing Metathesis : This powerful technique can be used to form the pyridine ring from appropriately substituted dienes, followed by oxidation. organic-chemistry.org

Method Reactants Key Features
Hantzsch Synthesisβ-ketoester, aldehyde, ammoniaForms dihydropyridine intermediate
Kröhnke Synthesisα-pyridinium methyl ketone salt, α,β-unsaturated carbonylForms 2,4,6-trisubstituted pyridines
[4+2] CycloadditionAzadiene, dienophileVersatile for various substitution patterns
Ring-Closing MetathesisDieneForms ring via C=C bond formation

Introduction of the Bromo Substituent at the Pyridine Core

The regioselective introduction of a bromine atom at the 4-position of the pyridine ring is a critical step in the synthesis of the target molecule.

Regioselective Halogenation Protocols

Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, several methods have been developed for regioselective halogenation.

Electrophilic Bromination : Direct bromination of pyridine is difficult and often requires harsh conditions, leading to a mixture of products. However, the presence of an activating group, such as a hydroxyl or amino group, at the 2-position can direct the incoming electrophile to the 4-position.

Halogenation of Pyridine N-oxides : Pyridine N-oxides are more reactive towards electrophilic substitution than pyridine itself. The N-oxide can be brominated, and subsequent deoxygenation can yield the desired bromopyridine. nih.gov For instance, using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as a bromide source allows for regioselective bromination.

Transformation of Pre-functionalized Pyridines

An alternative to direct bromination is the conversion of an existing functional group on the pyridine ring into a bromine atom.

Sandmeyer Reaction : A primary amino group on the pyridine ring can be converted to a diazonium salt, which can then be displaced by a bromide ion using a copper(I) bromide catalyst. This is a reliable method for introducing bromine at a specific position.

From Hydroxypyridines : A hydroxyl group at the 4-position can be converted to a bromine atom using reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅). researchgate.net

Method Starting Material Reagents Key Features
Electrophilic Bromination2-HydroxypyridineBr₂, solventActivating group directs bromination
Halogenation of N-oxidePyridine N-oxideTs₂O, TBABrMild conditions, high regioselectivity
Sandmeyer Reaction4-AminopyridineNaNO₂, HBr, CuBrReliable for specific placement
From Hydroxypyridine4-HydroxypyridinePOBr₃ or PBr₅Converts OH to Br

Formation of the Ether Linkage

The synthesis of the ether bond is a critical step in the assembly of this compound. This is typically achieved through nucleophilic substitution reactions where an alcohol is converted into an ether. Established methods such as the Williamson ether synthesis and the Mitsunobu reaction are primary strategies for introducing the alkoxy group onto the pyridine ring.

Alkylation Reactions for Alkoxy Group Introduction

Alkylation reactions are a fundamental approach for the introduction of the (1-pyridin-2-ylethoxy) group. The Williamson ether synthesis, a classic and widely used method, involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. nih.govwikipedia.org In the context of synthesizing the target compound, this would typically involve the reaction of the sodium or potassium salt of 1-(pyridin-2-yl)ethanol with a suitable 4-bromo-2-halopyridine, such as 4-bromo-2-chloropyridine or 4-bromo-2-fluoropyridine. The reaction proceeds via an SN2 mechanism, where the alkoxide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

Alternatively, the Mitsunobu reaction provides a powerful method for forming the ether linkage, particularly when direct alkylation is challenging. nih.govorganic-chemistry.org This reaction facilitates the condensation of an alcohol with a pronucleophile, in this case, a hydroxypyridine, in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon center, which is a crucial consideration when chiral alcohols are used. organic-chemistry.org For the synthesis of pyridyl ethers, modified Mitsunobu protocols have been developed to improve yields and minimize by-product formation. nih.gov

Optimized Etherification Protocols

Optimizing etherification protocols is crucial for achieving high yields and purity. In Williamson ether synthesis, the choice of base, solvent, and temperature can significantly impact the reaction outcome. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. edubirdie.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the SN2 reaction. richmond.edu

For the Mitsunobu reaction, optimization may involve the use of polymer-supported reagents, such as polymer-supported triphenylphosphine (PS-PPh3), to simplify the purification process by allowing for the easy removal of by-products through filtration. nih.gov The choice of the azodicarboxylate reagent can also influence the reaction's efficiency.

Etherification MethodKey ReagentsTypical ConditionsAdvantages
Williamson Ether Synthesis 4-bromo-2-halopyridine, 1-(pyridin-2-yl)ethanol, Strong Base (e.g., NaH)Polar aprotic solvent (e.g., DMF, THF), Room temperature to elevated temperaturesReadily available reagents, straightforward procedure.
Mitsunobu Reaction 4-bromo-pyridin-2-ol, 1-(pyridin-2-yl)ethanol, Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD)Anhydrous solvent (e.g., THF, Dichloromethane), 0 °C to room temperatureMild reaction conditions, stereochemical control (inversion).

Advanced Functionalization and Coupling Reactions for Derivative Synthesis

The bromine atom at the 4-position of the pyridine ring in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of a diverse library of derivatives by forming new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. sigmaaldrich.comwikipedia.org For substrates like this compound, the reactivity of the C-Br bond allows for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand, are commonly employed. The choice of base (e.g., sodium carbonate, potassium phosphate) and solvent system (e.g., toluene/water, dioxane/water) is critical for achieving high yields. nih.gov

Catalyst SystemBaseSolventTypical Temperature (°C)
Pd(PPh3)4Na2CO3Toluene/Ethanol/Water80-100
Pd(OAc)2 / SPhosK3PO4Dioxane/Water100-110
PdCl2(dppf)K2CO3DMF90-120

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. edubirdie.comorganicchemistrytutor.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. edubirdie.com The Sonogashira coupling allows for the introduction of alkynyl moieties at the 4-position of the pyridine ring, leading to the synthesis of 4-alkynyl-2-(1-pyridin-2-ylethoxy)pyridine derivatives.

The general reaction scheme for the Sonogashira coupling is depicted below:

Commonly used catalyst systems include a palladium source like bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] in combination with a copper(I) salt such as copper(I) iodide (CuI). The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent. organicchemistrytutor.com

Palladium CatalystCopper Co-catalystBaseSolventTypical Temperature (°C)
PdCl2(PPh3)2CuITriethylamineTHF or DMFRoom Temperature to 60
Pd(PPh3)4CuIDiisopropylamineToluene50-80
Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Stille couplings, a range of other transition metal-catalyzed reactions are instrumental in the synthesis of functionalized pyridine derivatives. These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds.

One such powerful tool is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto a pyridine ring, which can then be further elaborated. For instance, a 4-bromopyridine (B75155) derivative could be coupled with a pyridyl-substituted alkyne to construct a key bond in an analogue of the target molecule. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. wikipedia.org

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide with an amine. In the context of synthesizing analogues of this compound, this could be employed to introduce amino- or substituted amino groups at the 4-position of the pyridine ring, starting from a 4-bromopyridine precursor. The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers, thioethers, and amines. wikipedia.orgchemeurope.com This reaction is highly relevant for the synthesis of the target molecule itself, as it can be used to form the ether linkage between the 4-bromopyridin-2-ol precursor and the (1-pyridin-2-yl)ethanol side chain. While traditional Ullmann reactions often require harsh conditions, modern variations with specialized ligands and soluble copper catalysts have made this transformation more versatile and applicable to complex molecules. wikipedia.org

Coupling ReactionCatalyst SystemKey Bond FormedTypical Substrates
Sonogashira Coupling Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI)C(sp²)-C(sp)Aryl/vinyl halide and terminal alkyne
Buchwald-Hartwig Amination Palladium complex and phosphine ligandC(aryl)-NAryl halide and amine
Ullmann Condensation Copper catalystC(aryl)-O, C(aryl)-S, C(aryl)-NAryl halide and alcohol, thiol, or amine

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic rings like pyridine, particularly when substituted with halogens. The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially at the C-2 and C-4 positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. echemi.com

In the context of synthesizing this compound, an SNAr reaction is a key step. Starting with a dihalopyridine, such as 2,4-dibromopyridine or 4-bromo-2-chloropyridine, the more reactive halogen at the 2-position can be selectively displaced by the alkoxide of (1-pyridin-2-yl)ethanol. The reactivity of halogens in SNAr reactions on pyridines typically follows the order F > Cl > Br > I, which is the reverse of the order for many other substitution reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

The regioselectivity of SNAr on substituted halopyridines is well-established. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. stackexchange.com For a 4-halopyridine, substitution occurs at the 4-position. For a 2-halopyridine, substitution occurs at the 2-position. In a dihalopyridine like 2,4-dibromopyridine, the halogen at the 2-position is generally more susceptible to nucleophilic attack.

Reductive and Oxidative Transformations of Substituents

Reductive and oxidative transformations of substituents on the pyridine ring provide versatile methods for introducing or modifying functional groups, which can be crucial for the synthesis of complex analogues.

Reduction of the pyridine ring itself can lead to dihydropyridine, tetrahydropyridine, or piperidine derivatives. wikipedia.org For instance, catalytic hydrogenation can fully saturate the ring to a piperidine. wikipedia.org Milder reducing agents, such as sodium borohydride or lithium aluminum hydride, can yield partially hydrogenated pyridines. wikipedia.org The Birch reduction of pyridines can also produce dihydropyridines. acs.org These reduced pyridine analogues can exhibit significantly different biological activities.

More commonly, reduction is applied to substituents on the pyridine ring. For example, a nitro group can be reduced to an amino group using various reagents like tin(II) chloride or catalytic hydrogenation. A cyano group can be reduced to an aminomethyl group.

Oxidation of the pyridine nitrogen atom to a pyridine-N-oxide is a particularly useful transformation. wikipedia.org This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. The N-oxide can activate the 2- and 4-positions towards nucleophilic attack by serving as a good leaving group after activation with reagents like phosphorus oxychloride. wikipedia.org Subsequently, the N-oxide can be deoxygenated to restore the pyridine ring. Oxidation of alkyl side chains on the pyridine ring can also be achieved to introduce carbonyl or carboxyl groups.

Grignard Reagent-Mediated Functionalization

Grignard reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds by reacting with electrophilic centers. In pyridine chemistry, Grignard reagents can be used to functionalize the pyridine ring, although the direct reaction with halopyridines can sometimes be low-yielding. rsc.org

A more effective strategy often involves the initial conversion of the bromopyridine to a pyridyl Grignard reagent. This is achieved by reacting the bromopyridine with magnesium metal. The resulting pyridylmagnesium bromide can then be reacted with a variety of electrophiles to introduce a wide range of substituents. For example, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively.

Another approach involves the reaction of Grignard reagents with activated pyridine species. For instance, N-acylpyridinium salts, formed in situ from the pyridine and an acyl halide, are highly electrophilic and readily undergo addition of Grignard reagents to yield dihydropyridine derivatives. nih.gov These can then be oxidized to the corresponding substituted pyridines. This method allows for the introduction of alkyl or aryl groups at specific positions on the pyridine ring. Recent studies have also shown that purple light can promote the coupling of Grignard reagents with bromopyridines without the need for a transition metal catalyst. organic-chemistry.orgacs.org

Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogues, protecting groups are often essential to mask reactive functional groups and ensure that reactions occur at the desired positions. researchgate.net The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

For the pyridine nitrogen, its basic and nucleophilic nature can interfere with many reactions. While the lone pair is involved in the aromatic system, it can still react with electrophiles or coordinate to metal catalysts. One common strategy is the formation of a pyridine-N-oxide, as mentioned earlier. The N-oxide protects the nitrogen from direct reaction and can be readily removed at a later stage. wikipedia.org Another approach is the use of a borane protecting group, which forms a complex with the pyridine nitrogen and can be removed under acidic conditions. researchgate.net

In syntheses involving multiple reactive sites, such as other functional groups on the pyridine rings or the side chain, other protecting groups may be necessary. For example, if an amino group is present, it is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are stable to a wide range of reaction conditions but can be removed selectively. researchgate.net Hydroxyl groups can be protected as ethers (e.g., benzyl or silyl ethers) or esters. The key is to employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others, allowing for the sequential unmasking and reaction of different functional groups.

Green Chemistry Principles Applied to Compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds and their intermediates is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. ijarsct.co.in This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency.

For the synthesis of this compound and its analogues, several green chemistry principles can be applied. The use of catalytic reactions, such as the transition metal-catalyzed coupling reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. ijarsct.co.in One-pot or multi-component reactions, where several reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. nih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. nih.gov

The development of synthetic routes that utilize renewable starting materials and minimize the use of toxic reagents and solvents is a key goal of green chemistry. Biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. ijarsct.co.in

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. Traditional solvents like chlorinated hydrocarbons and some aprotic polar solvents are being replaced with greener alternatives.

In the context of the synthesis of pyridine derivatives, water is an attractive green solvent. Some transition metal-catalyzed reactions, such as the Suzuki coupling, have been successfully carried out in aqueous media. rug.nl Ionic liquids and deep eutectic solvents are also being explored as environmentally friendly reaction media. wikipedia.org

Solvent optimization is crucial for maximizing reaction efficiency and minimizing waste. This involves selecting a solvent that not only dissolves the reactants and catalyst but also promotes the desired reaction pathway and facilitates product separation. For transition metal-catalyzed reactions, the choice of solvent can significantly impact the catalyst's activity and stability. chemrxiv.org For example, in a Buchwald-Hartwig amination, toluene is a commonly used solvent, but greener alternatives are actively being sought. chemspider.com The use of solvent-free reaction conditions, where possible, represents the ultimate green approach to solvent use. rug.nl

Green Chemistry PrincipleApplication in Pyridine Synthesis
Atom Economy Favoring addition and cycloaddition reactions over substitution and elimination reactions.
Use of Catalysis Employing transition metal catalysts for cross-coupling reactions to reduce stoichiometric waste. ijarsct.co.in
Benign Solvents Utilizing water, supercritical fluids, or ionic liquids as reaction media. wikipedia.org
Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the pyridine core.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. In practice, many reactions fall short of this ideal.

A plausible and common method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis . This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

In the context of synthesizing the target molecule, a potential Williamson ether synthesis route would involve the reaction of 4-bromo-2-hydroxypyridine with 2-(1-chloroethyl)pyridine.

Hypothetical Williamson Ether Synthesis for this compound:

Reactant 1Reactant 2BaseProductByproduct
4-Bromo-2-hydroxypyridine2-(1-Chloroethyl)pyridineSodium Hydride (NaH)This compoundSodium Chloride (NaCl), Hydrogen (H₂)

Atom Economy Calculation:

The atom economy for this reaction can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reaction Mass Efficiency (RME) provides a more comprehensive measure of a reaction's efficiency by considering the yield, stoichiometry, and the mass of all materials used, including solvents and reagents.

RME (%) = (Mass of Product / Total Mass of Reactants) x 100

Catalytic Approaches for Sustainable Synthesis

To address the inherent limitations of stoichiometric reactions like the classical Williamson ether synthesis, catalytic methods offer a more sustainable alternative by reducing waste and improving reaction efficiency. Transition-metal-catalyzed cross-coupling reactions are particularly valuable for the formation of C-O bonds in aryl ethers.

Palladium-Catalyzed C-O Coupling:

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions typically employ a palladium catalyst with a suitable phosphine ligand to couple an alcohol with an aryl halide. A potential catalytic route to this compound could involve the reaction of 4-bromo-2-chloropyridine with 1-(pyridin-2-yl)ethanol in the presence of a palladium catalyst and a base.

Table of Palladium-Catalyzed Etherification Conditions:

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene100-120Moderate to High
Pd₂(dba)₃BINAPNaOt-BuDioxane80-100Moderate to High

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org Modern variations of this reaction utilize copper catalysts with various ligands to facilitate the coupling of alcohols with aryl halides under milder conditions than the traditional high-temperature requirements. wikipedia.org The synthesis of this compound could potentially be achieved through a copper-catalyzed coupling of 4-bromo-2-halopyridine with 1-(pyridin-2-yl)ethanol.

Table of Copper-Catalyzed Etherification Conditions:

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuI1,10-PhenanthrolineK₂CO₃DMF120-150Moderate
Cu₂ON,N-DimethylglycineCs₂CO₃Dioxane100-120Moderate to High

While often requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers the advantage of using a more abundant and less expensive metal. The development of more active copper catalysts that operate under milder conditions is an ongoing area of research aimed at enhancing the sustainability of ether synthesis.

By employing catalytic systems, the reliance on stoichiometric reagents is minimized, leading to a significant improvement in atom economy and a reduction in the generation of inorganic salt waste. This shift towards catalytic methodologies is a crucial step in the development of greener and more efficient synthetic routes for valuable chemical compounds like this compound.

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Mechanisms

No published studies were identified that specifically detail the kinetic and thermodynamic parameters for reactions involving 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine. Such studies would be essential for understanding reaction rates, equilibria, and the feasibility of potential transformations.

Information regarding the identification and characterization of reaction intermediates in transformations of this compound is not available in the current body of scientific literature.

Regioselectivity and Stereoselectivity in Reactions

There is no specific information available concerning the regioselectivity or stereoselectivity of reactions involving the chiral center or the substituted pyridine (B92270) ring of this compound.

Structure-Reactivity Relationship (SRR) Analysis

A formal Structure-Reactivity Relationship (SRR) analysis for this compound and its derivatives has not been reported. Such an analysis would require a systematic study of how modifications to the molecular structure influence its chemical reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine, both ¹H and ¹³C NMR would provide invaluable information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the two pyridine (B92270) rings and the ethoxy bridge. The protons on the 4-bromopyridine (B75155) ring are anticipated to show characteristic downfield shifts due to the deshielding effects of the electronegative bromine atom and the pyridine nitrogen. Similarly, the protons of the pyridin-2-yl group will have specific chemical shifts and coupling patterns. The methylene (B1212753) protons of the ethoxy bridge would likely appear as a triplet, coupled to the methine proton, which in turn would be a quartet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom attached to the bromine (C4) would show a characteristic upfield shift compared to the corresponding carbon in unsubstituted pyridine, a phenomenon known as the "heavy atom effect". The carbons of the pyridin-2-yl ring and the ethoxy group would also have distinct chemical shifts, allowing for a complete assignment of the carbon framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Interactive Table: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)Multiplicity
H on 4-bromopyridine ring6.8 - 8.2d, dd
H on pyridin-2-yl ring7.1 - 8.6m
-OCH-~5.5q
-CH₃~1.8d
Interactive Table: Predicted ¹³C NMR Chemical Shifts
CarbonsPredicted Chemical Shift (ppm)
C in 4-bromopyridine ring110 - 165
C in pyridin-2-yl ring120 - 160
-OCH-~75
-CH₃~20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₁₂H₁₁BrN₂O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This would result in two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ether bond, leading to the formation of fragments corresponding to the 4-bromopyridinyl moiety and the pyridin-2-ylethoxy moiety. Further fragmentation of these initial ions would provide additional structural information.

Interactive Table: Expected Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺278/280Molecular ion with characteristic 1:1 bromine isotope pattern
[M-C₇H₈N₂O]⁺92/94Fragment corresponding to the brominated pyridine ring
[M-C₅H₃BrN]⁺122Fragment corresponding to the pyridin-2-ylethoxy side chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br stretching vibration, typically in the range of 600-500 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the region of 1250-1050 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine rings would be observed in their characteristic regions, around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands in the UV region, characteristic of the electronic structure of the substituted pyridine rings.

Interactive Table: Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=C and C=N stretch (pyridine rings)1600 - 1450
C-O-C stretch (ether)1250 - 1050
C-Br stretch600 - 500

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for the purity assessment and separation of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH. The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram. Other chromatographic techniques like gas chromatography (GC) could also be utilized, particularly if the compound is sufficiently volatile and thermally stable.

Electroanalytical Methods for Redox Properties and Reactivity

Electroanalytical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The cyclic voltammogram would reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity. The pyridine moieties can undergo reduction, and the presence of the bromo substituent may influence the reduction potential. Such studies are valuable for understanding the electrochemical behavior of the compound, which can be relevant in fields such as materials science and medicinal chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can accurately predict key structural parameters. For 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine, geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would define its bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Table 1: Expected Geometric Parameters for this compound Based on Analogous Compounds.
ParameterDescriptionExpected Value
C-Br Bond LengthThe distance between the carbon atom on the pyridine (B92270) ring and the bromine atom.~1.89 Å
C-O (ether) Bond LengthThe distances for the carbon-oxygen bonds in the ethoxy linkage.~1.37 - 1.43 Å
C-N (pyridine) Bond LengthThe average distance for the carbon-nitrogen bonds within the pyridine rings.~1.34 Å
C-C-O-C Dihedral AngleThe angle defining the twist of the ethoxy bridge, influencing the spatial relationship between the two pyridine rings.Variable, defining different conformers.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. researchgate.netutdallas.edu

A small energy gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine rings, while the LUMO would also be distributed across these aromatic systems. The presence of the bromine atom and the ether linkage would modulate the energies of these orbitals. Computational studies on similar bromo-substituted imidazo[4,5-b]pyridine systems have shown energy gaps in the range of 2.3-3.1 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Bromo-Substituted Heterocyclic Compound. nih.gov
CompoundEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into localized bonds and lone pairs, which aligns with classical Lewis structures. nih.gov This method is used to analyze charge transfer, hyperconjugative interactions, and the nature of chemical bonds. tandfonline.comscirp.org

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyridine rings and the oxygen atom of the ether linkage. researchgate.net These areas represent nucleophilic centers, which are attractive to electrophiles or hydrogen-bond donors. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, indicating electrophilic sites. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interaction patterns.

Theoretical vibrational analysis uses DFT to predict the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies and intensities of the normal modes of vibration, researchers can assign the peaks observed in experimental spectra to specific atomic motions. nih.gov

The calculated spectrum for this compound would exhibit characteristic vibrational modes corresponding to its functional groups. These would include:

Pyridine Ring Vibrations : C-H stretching modes typically appear in the 3000–3100 cm⁻¹ region, while C=C and C=N ring stretching vibrations are found in the 1400–1600 cm⁻¹ range. conferenceworld.in

Ether Linkage Vibrations : Strong asymmetric and symmetric C-O-C stretching bands are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Carbon-Bromine Vibration : The C-Br stretching mode is anticipated at lower frequencies, generally in the 500–700 cm⁻¹ region. conferenceworld.in

Comparing the computed frequencies (often scaled to correct for theoretical approximations) with experimental data provides a powerful method for structural confirmation. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Related Pyridine Derivatives. conferenceworld.in
Vibrational ModeTypical Frequency Range (cm⁻¹)Functional Group
C-H Stretching (Aromatic)3000 - 3100Pyridine Ring
C=C / C=N Ring Stretching1400 - 1600Pyridine Ring
Ring Breathing~990 - 1030Pyridine Ring
C-Br Stretching500 - 700Bromopyridine

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular activity. mdpi.com

For this compound, an MD simulation would be particularly useful for exploring:

Conformational Dynamics : The flexibility of the ethoxy bridge allows the molecule to adopt various conformations. MD simulations can map the energy landscape of these conformers and determine which are most prevalent in solution. nih.gov

Solvent Interactions : By placing the molecule in a simulated box of solvent (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between water and the pyridine nitrogen or ether oxygen atoms. nih.gov

Transport Properties : MD can be used to predict properties like the diffusion coefficient, which describes how the molecule moves through a solution.

These simulations offer critical insights into how the molecule behaves in a realistic biological or chemical environment, bridging the gap between its intrinsic properties and its macroscopic function.

Reactivity Descriptors (e.g., Fukui Functions, Bond Dissociation Energies)

In the realm of theoretical and computational chemistry, reactivity descriptors are crucial tools for predicting the behavior of molecules in chemical reactions. These descriptors, derived from quantum mechanical calculations, offer insights into the electron distribution and bond strengths within a molecule, thereby identifying sites susceptible to electrophilic, nucleophilic, or radical attack. For the compound this compound, a detailed analysis of its reactivity descriptors would provide a fundamental understanding of its chemical properties.

Fukui Functions are a key concept within Density Functional Theory (DFT) that helps in identifying the most reactive sites in a molecule. The Fukui function, f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f-(r) for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0(r) for radical attack.

Bond Dissociation Energy (BDE) is another critical descriptor that quantifies the energy required to break a specific bond homolytically, forming two radical species. It is a direct measure of the strength of a chemical bond. Lower BDE values indicate weaker bonds that are more likely to cleave during a chemical reaction. For this compound, the BDEs of interest would include the C-Br bond, the C-O bonds of the ethoxy linker, and the C-N bonds within the pyridine rings.

A computational analysis would involve calculating the energy of the parent molecule and the energies of the resulting radicals upon breaking a specific bond. The difference between these energies provides the BDE. While experimental BDE values are extensive for many common bonds, theoretical calculations are invaluable for complex molecules where experimental data is lacking. A table of representative BDE values for bonds expected to be present in this compound, based on general chemical principles, is provided below.

Table 1: Illustrative Bond Dissociation Energies (BDEs) for Bonds Relevant to this compound

Bond Type Representative BDE (kJ/mol) Significance for Reactivity
C-Br ~280-300 The relatively weak C-Br bond is a likely site for radical reactions or transformations involving halogen-metal exchange.
C-O (ether) ~340-360 The ether linkage is generally stable, but its cleavage can be a key step in degradation pathways.
C-N (pyridine) ~450-500 The C-N bonds within the pyridine rings are strong and contribute to the overall stability of the heterocyclic systems.
C-C (ethoxy) ~350-370 The C-C bond in the ethoxy linker is a typical single bond with moderate strength.
C-H (aromatic) ~430-470 Aromatic C-H bonds are generally strong and less reactive than other sites in the molecule.

Note: These are generalized values and the actual BDEs for this compound would require specific quantum chemical calculations.

Advanced Statistical and Data Mining Techniques in Computational Chemistry

The vast amount of data generated from computational chemistry studies, such as electronic structure calculations and molecular dynamics simulations, necessitates the use of advanced statistical and data mining techniques for meaningful interpretation. These methods can uncover hidden patterns, classify different states of a system, and provide a more comprehensive understanding of molecular behavior.

Principal Component Analysis (PCA) for Electronic Structure Variation

Principal Component Analysis (PCA) is a powerful dimensionality reduction technique used to identify the most significant variations within a large dataset. In computational chemistry, PCA can be applied to analyze changes in electronic structure across a series of related molecules or along a reaction coordinate. For this compound, PCA could be used to:

Compare electronic properties with related compounds: By calculating a set of quantum chemical descriptors (e.g., atomic charges, dipole moments, orbital energies) for a series of bromo-pyridine derivatives, PCA could identify the principal components that account for the major differences in their electronic structures. This would highlight the influence of substituents and structural modifications.

Analyze conformational effects: Different conformers of this compound will have slightly different electronic structures. PCA can be used to map these variations and identify the key electronic changes associated with conformational transitions.

K-means Clustering for Conformational or Interaction Analysis

K-means clustering is an unsupervised machine learning algorithm that partitions a dataset into a pre-defined number (k) of clusters, where each data point belongs to the cluster with the nearest mean. In the context of this compound, K-means clustering could be applied to:

Analyze conformational landscapes: Data from molecular dynamics simulations can be clustered to identify the most populated conformational states of the molecule. This is particularly useful for flexible molecules like this compound with its rotatable ethoxy bridge.

Study intermolecular interactions: In a simulation of the compound in a solvent or interacting with a biological target, K-means clustering could be used to classify different binding modes or solvation patterns based on intermolecular distances and energies.

Radial Distribution Function (RDF) Analysis

The Radial Distribution Function (RDF), g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. mdanalysis.org It is a fundamental tool for analyzing the structure of liquids and solutions. mdanalysis.org For this compound, RDF analysis from molecular dynamics simulations could provide insights into:

Solvation structure: By calculating the RDF between specific atoms of the solute and the solvent molecules (e.g., water), one can characterize the solvation shells around the molecule. For example, the RDF of water oxygen atoms around the pyridine nitrogen atoms would reveal the extent and structure of hydrogen bonding.

Intermolecular packing in the solid state: In a simulation of the crystalline form of the compound, RDFs can be used to analyze the packing of molecules and identify characteristic intermolecular distances.

Table 2: Hypothetical Radial Distribution Function (RDF) Analysis for this compound in Water

Atom Pair Expected Peak Position (Å) Interpretation
Pyridine N ... Water H ~1.8 - 2.2 Indicates hydrogen bonding between the pyridine nitrogen and water.
Bromine ... Water O ~3.0 - 3.5 Represents the first solvation shell of water around the bromine atom.
Ether O ... Water H ~1.9 - 2.3 Suggests hydrogen bonding interactions with the ether oxygen.

Note: The peak positions are illustrative and would need to be determined from actual molecular dynamics simulations.

Spherical Harmonics Analysis for Local Symmetries

Spherical harmonics are a set of orthogonal functions on the surface of a sphere that can be used to describe the angular distribution of properties. In computational chemistry, they are particularly useful for quantifying the local symmetry of molecular environments. For this compound, spherical harmonics analysis could be employed to:

Characterize binding pockets: When docked into a protein, the shape and symmetry of the binding pocket around the ligand can be described using spherical harmonics. This can be useful for comparing different binding sites or for designing new ligands with improved shape complementarity.

Analyze local solvent structure: The arrangement of solvent molecules around a solute can be expanded in terms of spherical harmonics to provide a quantitative measure of the local order and symmetry of the solvent environment.

Research Applications and Chemical Utility

Role as a Key Intermediate in Complex Organic Synthesis

The primary documented application of 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine is its function as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its role in a patented manufacturing process for Bepotastine, an antihistamine medication used to treat allergic rhinitis and urticaria.

In this synthetic route, this compound, referred to as "Intermediate-II," serves as the direct precursor to the core structure of Bepotastine. The process involves a Grignard reaction where the bromine atom at the 4-position of the pyridine (B92270) ring is substituted with a (4-chlorophenyl)methyl group. This specific transformation highlights the compound's strategic importance, providing a foundational scaffold that is further elaborated to yield the final drug substance. The stability of the ether linkage and the specific reactivity of the carbon-bromine bond are crucial for the success of this multi-step synthesis.

Development of Novel Pyridine-Based Ligands for Coordination Chemistry

A review of scientific literature indicates that while pyridine-based structures are fundamental to the design of ligands for coordination chemistry, specific research detailing the use of this compound for the development of novel ligands is not extensively documented. The presence of multiple nitrogen atoms within its structure suggests a potential for chelation with metal ions, but dedicated studies to explore this application have not been identified.

Investigation as a Precursor in Catalysis Research

Consistent with the findings for its application in coordination chemistry, there is a lack of specific research investigating this compound as a precursor in catalysis research. Although ligands derived from pyridine scaffolds are widely used in transition metal catalysis, the direct application of this particular compound to create catalytically active complexes is not described in the available literature.

Design and Synthesis of Chemically Diverse Analogues and Derivatives

The chemical structure of this compound makes it an excellent substrate for creating a variety of analogues and derivatives. The bromine atom at the 4-position of the pyridine ring is a versatile functional handle for introducing chemical diversity, primarily through carbon-carbon bond-forming reactions.

The synthesis of a Bepotastine precursor provides a concrete example of its derivatization. In this reaction, the bromo-compound is treated with a Grignard reagent formed from 1-bromo-4-chlorobenzene (B145707) to yield 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-4-((4-chlorophenyl)methyl)pyridine.

ReactantReagentProductReaction Type
This compound1-bromo-4-chlorobenzene-derived Grignard reagentBepotastine PrecursorGrignard Reaction

The reactivity of the aryl bromide moiety in this scaffold also makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for synthesizing biaryl compounds and other complex structures. google.com While specific examples with this compound are not detailed in extensive literature, reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Heck reaction (using alkenes) are standard methods for functionalizing bromopyridine cores. These established methodologies underscore the compound's potential for generating a wide library of chemically diverse derivatives.

Exploration in Materials Science Research as a Structural Motif

An examination of current research databases does not reveal specific studies where this compound has been explored as a structural motif in materials science. While pyridine-containing compounds are investigated for applications in polymers and optoelectronic materials due to their electronic properties, this specific molecule has not been a focus of such research to date.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. For 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine, future research will likely concentrate on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Current approaches to similar molecules often involve multi-step sequences that may suffer from moderate yields or require harsh reaction conditions.

Future synthetic strategies could draw inspiration from established methods for analogous compounds. For instance, multi-step syntheses starting from simpler, commercially available materials like pyridin-4-ol could be optimized. researchgate.net Such a sequence might involve key steps like nitration, chlorination, N-alkylation with 2-(1-chloroethyl)pyridine, and subsequent reduction. researchgate.net Another promising avenue is the refinement of coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been optimized for synthesizing derivatives of 4-bromo-2-methylpyridine. researchgate.netresearchgate.net Research into adapting these conditions, perhaps using greener solvents or more robust catalyst systems like Pd/C, could significantly improve the synthesis of precursors or derivatives of the target compound. researchgate.net

Prospective research could focus on the areas outlined in the table below, which compares potential synthetic strategies based on methodologies used for related compounds.

Synthetic Strategy Key Precursors Potential Reagents & Conditions Anticipated Advantages Reference for Analogy
Multi-step Heterocycle ConstructionPyridin-4-ol, 4-bromo-2-fluoroanilineNitration (KNO₃, H₂SO₄), Chlorination (POCl₃), Alkylation, Reduction, CondensationAccess from simple starting materials, modularity. researchgate.net
Nucleophilic Aromatic Substitution4-Bromo-2-chloropyridine, 1-(Pyridin-2-yl)ethanolNaH, suitable solvent (e.g., DMF, THF)Direct formation of the ether linkage. researchgate.net
Optimized Cross-CouplingA suitable boronic acid and a brominated pyridine etherPd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), green solvent (e.g., water/dioxane mixture)High efficiency, good substrate adaptability, improved yields. researchgate.net

Further innovation may come from flow chemistry approaches, which can offer improved safety, scalability, and reaction control compared to traditional batch processes.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, future research should delve into the mechanisms of its key potential reactions, such as cross-coupling at the C-Br bond and transformations involving the ether linkage or pyridine nitrogen atoms.

Mechanistic studies on related pyridine systems have demonstrated the profound influence of the pyridine nitrogen atom on reaction pathways. For example, in the hydrolysis of certain pyridine-based imines during Suzuki coupling reactions, the pyridine moiety was found to be crucial for the reaction to proceed. mdpi.com Similar electronic effects could play a significant role in the reactivity of this compound. Investigating the kinetics, intermediates, and transition states of its reactions through techniques like in-situ spectroscopy and isotopic labeling would be highly valuable.

Another area of interest is the mechanism of ether cleavage. Studies on unsymmetrical ethers have revealed novel bimolecular pathways involving boron trihalide adducts, challenging long-held assumptions. researchgate.net A deeper mechanistic investigation into the cleavage of the pyridyl-ethoxy bond under various acidic or Lewis acidic conditions could uncover unique reactivity profiles and provide precise control over molecular functionalization.

Integration of Advanced Computational and Experimental Methods

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemistry. routledge.compnnl.gov Future research on this compound will greatly benefit from this integrated approach to predict and rationalize its chemical behavior.

Density Functional Theory (DFT) calculations can provide profound insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. mdpi.com This information is key to predicting the most likely sites for electrophilic and nucleophilic attack. For instance, computational studies on brominated diphenyl ethers have successfully used frontier orbital energies to elucidate reactivity in various reactions and predict the regioselectivity of metabolic transformations. nih.gov Applying similar methods to the target compound could predict its reactivity in cross-coupling, halogen-bonding, and coordination chemistry. nih.govcompchem.me

Furthermore, DFT calculations are instrumental in mapping out entire reaction pathways, identifying transition states, and calculating activation energies. mdpi.com This can help explain experimentally observed outcomes, such as product ratios and reaction rates, and guide the design of more efficient catalysts and reaction conditions. mdpi.comacs.org The combination of predictive modeling with targeted experiments represents a powerful strategy for accelerating the exploration of this molecule's chemistry.

Computational Method Application to this compound Potential Insights Reference for Analogy
Density Functional Theory (DFT)Calculation of electronic structure, orbital energies, and electrostatic potential.Prediction of reactive sites, regioselectivity, and mechanistic pathways. mdpi.commdpi.com
Molecular Orbital Studies (e.g., AM1)Analysis of frontier electron densities (HOMO/LUMO).Elucidation of reactivity in electrophilic, nucleophilic, and photolytic reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Development of models linking electronic parameters to chemical properties or biological activity.Prediction of properties and guidance for designing derivatives with desired characteristics. nih.gov

Exploration of New Chemical Transformations and Reactivity Profiles

The structure of this compound features multiple reactive sites, suggesting a rich and varied chemical reactivity profile waiting to be explored. Future research should aim to systematically investigate transformations at the brominated pyridine ring, the ether linkage, and the nitrogen atoms.

The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. Building on extensive literature for other bromopyridines, this position is an ideal site for introducing new functional groups. researchgate.net Suzuki-Miyaura coupling could be used to form C-C bonds with various aryl and heteroaryl boronic acids. nih.govnih.gov Similarly, Buchwald-Hartwig amination could introduce C-N bonds, and Sonogashira coupling could be employed to install C-C triple bonds, each leading to novel molecular architectures. nih.gov

The pyridine nitrogen atoms can act as ligands, coordinating to metal centers to form complex structures. Research on pyridyl-thioethers and other Schiff base ligands containing pyridine rings shows their ability to form stable complexes with metals like iron(II) and nickel(II). mdpi.comresearchgate.net Exploring the coordination chemistry of this compound could lead to new catalysts, functional materials, or supramolecular assemblies. The potential for the molecule to act as a bidentate N,N'-ligand is a particularly intriguing possibility.

Finally, the reactivity of the ether linkage itself warrants investigation. Selective cleavage of the C-O bond could serve as a deprotection strategy or a route to further functionalization, generating 4-bromo-pyridin-2-ol and derivatives of 2-(1-hydroxyethyl)pyridine. researchgate.net

Reaction Type Reactive Site Typical Reagents/Catalysts Potential Product Class Reference for Analogy
Suzuki-Miyaura CouplingC4-BrR-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl/heteroaryl-2-(1-pyridin-2-ylethoxy)pyridines researchgate.netnih.gov
Buchwald-Hartwig AminationC4-BrR₂NH, Pd Catalyst, Base4-Amino-2-(1-pyridin-2-ylethoxy)pyridines nih.gov
Coordination ChemistryPyridine Nitrogen AtomsMetal salts (e.g., FeCl₂, NiCl₂)Metal-organic complexes mdpi.comresearchgate.net
Ether CleavageEther C-O bondBoron trihalides (e.g., BBr₃)Substituted pyridinols and pyridine ethanols researchgate.net

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in synthetic chemistry and materials science.

Q & A

Basic: What are the optimal conditions for synthesizing 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method includes reacting 2-(1-pyridin-2-ylethoxy)pyridine with a brominating agent (e.g., N-bromosuccinimide) under controlled conditions. Key parameters:

  • Solvent : Dichloromethane or THF for solubility and inertness .
  • Base : Sodium hydroxide or K₂CO₃ to deprotonate intermediates .
  • Temperature : 0–25°C to minimize side reactions (e.g., over-bromination) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Advanced: How can catalytic nickel complexes enhance the functionalization of this compound?

Answer:
Nickel catalysts (e.g., NiCl₂ with bipyridine ligands) enable cross-coupling reactions, such as Suzuki-Miyaura or Kumada couplings, to introduce aryl/alkyl groups at the bromine site. Critical considerations:

  • Ligand design : Electron-rich ligands (e.g., 2,2'-bipyridine) improve oxidative addition efficiency .
  • Solvent system : DMF or DMSO stabilizes the Ni⁰ intermediate .
  • Substrate scope : Steric hindrance from the pyridin-2-ylethoxy group may require tailored ligands or elevated temperatures (60–80°C) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ethoxy CH₂ at δ 4.0–4.5 ppm) .
    • ¹³C NMR : Identify bromine-induced deshielding (C-Br typically ~105–110 ppm) .
  • HPLC : Monitor purity (>99%) using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do electronic effects of the pyridin-2-ylethoxy group influence reactivity in cross-coupling reactions?

Answer:
The pyridin-2-ylethoxy group acts as an electron-donating substituent via resonance, which:

  • Activates the bromine site : Enhances oxidative addition in Pd/Ni-catalyzed couplings .
  • Modulates regioselectivity : Steric bulk directs coupling to para positions in polyhalogenated analogues .
  • Stabilizes intermediates : Coordination of the pyridine nitrogen to metal catalysts (e.g., Pd⁰) lowers transition-state energy .
    Methodological tip : Use DFT calculations (e.g., Gaussian09) to map electron density distribution and predict reactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Storage : In airtight containers under nitrogen, away from light (prevents degradation to hydrobromic acid) .

Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace metals (e.g., Fe³⁺) in solvents can inhibit catalysis. Use ICP-MS to screen solvents .
  • Moisture sensitivity : Karl Fischer titration ensures anhydrous conditions for bromine-lithium exchanges .
  • Kinetic vs. thermodynamic control : Vary reaction time/temperature and monitor intermediates via in-situ IR .
    Case study : Lower yields in Suzuki couplings may stem from competing protodebromination; adding silver oxide (Ag₂O) as a halide scavenger improves efficiency .

Advanced: What strategies stabilize transient intermediates during its functionalization?

Answer:

  • Low-temperature techniques : Quench reactive intermediates (e.g., Grignard reagents) at −78°C in THF .
  • Protecting groups : Temporarily mask the ethoxy oxygen with TMSCl to prevent nucleophilic attack .
  • Cryogenic trapping : Use liquid N₂ to isolate intermediates for characterization by X-ray crystallography .

Basic: How to assess the compound’s stability under varying pH conditions?

Answer:

  • pH titration : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for pyridine rings) .
  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze by HPLC .
  • Mechanistic insight : Hydrolysis of the ethoxy group occurs above pH 10, forming 2-pyridinol derivatives .

Advanced: What crystallographic techniques elucidate its supramolecular interactions?

Answer:

  • Single-crystal X-ray diffraction : Resolve H-bonding between the pyridine nitrogen and adjacent molecules (e.g., d(N⋯H) ~2.1 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br⋯π interactions contribute 8–12% to crystal packing) .
  • Powder XRD : Correlate polymorphism with solubility differences (e.g., Form I vs. Form II) .

Advanced: How to design bioactivity studies targeting pyridine-based enzymes?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 or kinases .
  • Enzyme assays : Measure IC₅₀ via fluorescence quenching (e.g., NADPH depletion in CYP3A4 inhibition) .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the 4-bromo position) .

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